3-(Bromomethyl)-1,2-benzisoxazole
CAS No.: 37924-85-9
Cat. No.: VC20762022
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37924-85-9 |
---|---|
Molecular Formula | C8H6BrNO |
Molecular Weight | 212.04 g/mol |
IUPAC Name | 3-(bromomethyl)-1,2-benzoxazole |
Standard InChI | InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 |
Standard InChI Key | MAIKTETULSZRED-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NO2)CBr |
Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)CBr |
Introduction
Chemical Identity and Structural Properties
3-(Bromomethyl)-1,2-benzisoxazole is an organic compound belonging to the benzisoxazole family of heterocycles. The compound is structurally characterized by a benzene ring fused to an isoxazole ring, with a bromomethyl group at the third position of the isoxazole component. This structural arrangement gives the compound unique chemical reactivity that makes it valuable in organic synthesis.
Physical and Chemical Parameters
The compound possesses several distinctive physical and chemical properties that are summarized in the following table:
Parameter | Value |
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Chemical Formula | C₈H₆BrNO |
Molecular Weight | 212.04 g/mol |
CAS Number | 37924-85-9 |
Physical Appearance | Colorless Crystalline Solid |
Solubility | Soluble in chloroform, dichloromethane, DMSO |
The molecular structure features a planar aromatic system with the bromine atom providing an electrophilic site for subsequent reactions . The compound's relatively low molecular weight and specific solubility profile make it particularly useful for various chemical transformations in organic synthesis.
Structural Identification
3-(Bromomethyl)-1,2-benzisoxazole can be identified using various spectroscopic techniques. While specific spectral data is limited in the provided information, the compound would exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy, with the bromomethyl group typically showing a distinctive chemical shift pattern that helps in structural confirmation.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-1,2-benzisoxazole typically involves selective bromination of the corresponding 3-methyl-1,2-benzisoxazole precursor. This transformation represents a critical step in creating this versatile synthetic intermediate.
Laboratory Scale Preparation
The primary method for preparing 3-(Bromomethyl)-1,2-benzisoxazole involves the benzylic bromination of 3-methyl-1,2-benzisoxazole. This reaction is typically performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction proceeds via a radical mechanism that allows for selective functionalization of the methyl group while preserving the heterocyclic ring structure.
The synthesis pathway can be outlined as follows:
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Starting with 3-methyl-1,2-benzisoxazole
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Treatment with a brominating agent (typically NBS)
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Radical-initiated bromination of the methyl group
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Isolation and purification of 3-(Bromomethyl)-1,2-benzisoxazole
This synthetic approach provides reasonable yields of the target compound and is amenable to scale-up for larger quantities.
Chemical Reactivity and Transformations
The presence of the bromomethyl group in 3-(Bromomethyl)-1,2-benzisoxazole makes it a versatile substrate for various chemical transformations. This reactivity is particularly valuable in the synthesis of more complex molecular structures.
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions. Research has demonstrated that 3-(Bromomethyl)-1,2-benzisoxazole can undergo displacement reactions with various nucleophiles to generate functionalized derivatives.
Conversion to Aldehyde Derivatives
One of the most significant transformations of 3-(Bromomethyl)-1,2-benzisoxazole involves its conversion to 1,2-benzisoxazole-3-carboxaldehyde. Kalkote et al. reported a synthetic pathway where 3-(Bromomethyl)-1,2-benzisoxazole is first converted to 3-ethoxymethyl-1,2-benzisoxazole followed by ether cleavage to yield the aldehyde derivative . This transformation is particularly valuable because direct oxidation of 3-methyl-1,2-benzisoxazole to the aldehyde has proven challenging.
The synthetic sequence involves:
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Conversion of 3-(Bromomethyl)-1,2-benzisoxazole to 3-ethoxymethyl-1,2-benzisoxazole
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Ether cleavage to form 3-hydroxymethyl-1,2-benzisoxazole
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Oxidation to yield 1,2-benzisoxazole-3-carboxaldehyde
This multi-step approach circumvents the difficulties associated with direct oxidation methods that were found to be unsuccessful in earlier attempts .
Applications in Organic and Medicinal Chemistry
3-(Bromomethyl)-1,2-benzisoxazole serves as a key building block in organic synthesis, with particular importance in medicinal chemistry applications.
Pharmaceutical Development
Structure-Activity Relationships
The structural features of 3-(Bromomethyl)-1,2-benzisoxazole contribute to its chemical behavior and potential biological activities. The benzisoxazole core provides a scaffold that has been associated with various pharmacological properties in related compounds.
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